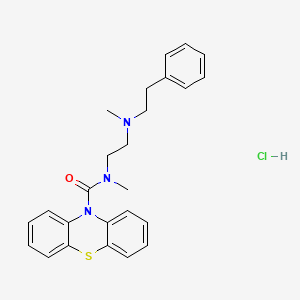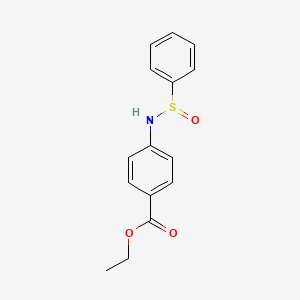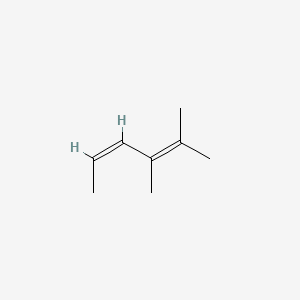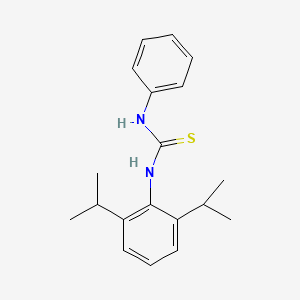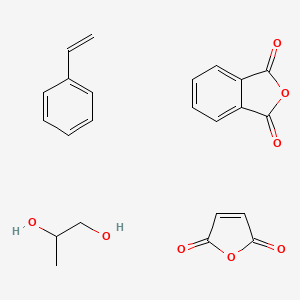
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylethyl group attached to a nitro-nitrosoguanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine typically involves the reaction of 2-phenylethylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with the amine to form the desired compound. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso and nitrate derivatives.
Reduction: Conversion to 1-(2-Phenylethyl)-3-amino-1-nitrosoguanidine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a mutagen.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine involves its interaction with cellular components, leading to various biochemical effects. The nitro and nitroso groups are reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, potentially causing mutations or other cellular changes. The phenylethyl group may also interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Phenylethyl)-3-nitroguanidine
- 1-(2-Phenylethyl)-3-nitrosoguanidine
- 1-(2-Phenylethyl)-3-amino-1-nitrosoguanidine
Uniqueness
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
35089-74-8 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
3-nitro-1-nitroso-1-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H11N5O3/c10-9(11-14(16)17)13(12-15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
Clave InChI |
YSJASZCPVADCOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(C(=N)N[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
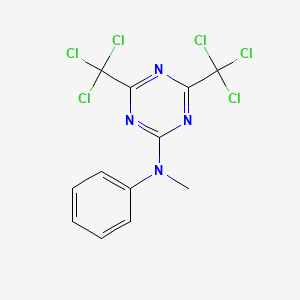
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
